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Compound of Interest

Compound Name: 2-Chloro-3-fluoroaniline

Cat. No.: B1293833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
chloro-3-fluoroaniline, a key intermediate in various synthetic applications. The document

details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside

experimental Mass Spectrometry (MS) findings. Detailed experimental protocols and a

workflow for spectroscopic analysis are also presented to aid researchers in their analytical

endeavors.

Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for 2-chloro-3-
fluoroaniline. It is important to note that the NMR and IR data presented are predicted based

on established principles and data from analogous compounds, as comprehensive

experimental data is not readily available in public databases. The mass spectrometry data is

based on experimental findings.

¹H NMR (Proton NMR) Data (Predicted)
The predicted ¹H NMR spectrum of 2-chloro-3-fluoroaniline in a non-polar solvent like CDCl₃

would exhibit three distinct signals in the aromatic region corresponding to the three protons on

the benzene ring, and a broad signal for the amine protons. The chemical shifts are influenced

by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating

effect of the amino group.
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Table 1: Predicted ¹H NMR Data for 2-Chloro-3-fluoroaniline

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity

Predicted
Coupling
Constants (J,
Hz)

Integration

H-4 6.85 - 7.00 ddd

J(H-F) ≈ 9.0,

J(H-H) ≈ 8.5,

J(H-H) ≈ 1.0

1H

H-5 6.65 - 6.80 ddd

J(H-H) ≈ 8.5,

J(H-H) ≈ 8.0,

J(H-F) ≈ 1.5

1H

H-6 6.95 - 7.10 t J(H-H) ≈ 8.0 1H

-NH₂ 3.50 - 4.50 br s - 2H

ddd = doublet of doublet of doublets, t = triplet, br s = broad singlet

¹³C NMR (Carbon NMR) Data (Predicted)
The predicted ¹³C NMR spectrum will show six signals for the aromatic carbons. The carbon

atoms directly attached to the electronegative chlorine, fluorine, and nitrogen atoms will have

their chemical shifts significantly affected.

Table 2: Predicted ¹³C NMR Data for 2-Chloro-3-fluoroaniline

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1293833?utm_src=pdf-body
https://www.benchchem.com/product/b1293833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (-NH₂) 145.0 - 148.0

C-2 (-Cl) 118.0 - 121.0

C-3 (-F) 158.0 - 162.0 (d, ¹J(C-F) ≈ 240-250 Hz)

C-4 115.0 - 118.0 (d, ²J(C-F) ≈ 20-25 Hz)

C-5 112.0 - 115.0

C-6 125.0 - 128.0 (d, ³J(C-F) ≈ 3-5 Hz)

d = doublet

¹⁹F NMR (Fluorine NMR) Data (Predicted)
A single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced

by the electronic environment of the fluorine atom on the aromatic ring.

Table 3: Predicted ¹⁹F NMR Data for 2-Chloro-3-fluoroaniline

Nucleus Predicted Chemical Shift (δ, ppm)

¹⁹F -115 to -125

Referenced to CFCl₃

IR (Infrared) Spectroscopy Data (Predicted)
The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary

amine, C-N stretching, aromatic C-H and C=C stretching, and C-Cl and C-F stretching

vibrations.

Table 4: Predicted Significant IR Absorptions for 2-Chloro-3-fluoroaniline
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Vibrational Mode
Predicted Frequency
(cm⁻¹)

Intensity

N-H Stretch (asymmetric &

symmetric)
3400 - 3500 Medium

Aromatic C-H Stretch 3000 - 3100 Medium-Weak

N-H Bend 1600 - 1650 Strong

Aromatic C=C Stretch 1450 - 1600 Medium

C-N Stretch (aromatic) 1250 - 1350 Strong

C-F Stretch 1100 - 1200 Strong

C-Cl Stretch 700 - 800 Strong

MS (Mass Spectrometry) Data (Experimental)
The mass spectrum of 2-chloro-3-fluoroaniline is characterized by its molecular ion peak and

distinct fragmentation patterns. Due to the presence of chlorine, an isotopic peak (M+2) with an

intensity of approximately one-third of the molecular ion peak is expected. The experimental

data is sourced from SpectraBase.[1]

Table 5: Experimental Mass Spectrometry Data for 2-Chloro-3-fluoroaniline

m/z Proposed Fragment Ion Relative Intensity

145/147 [M]⁺˙ (Molecular Ion) High

110 [M - Cl]⁺ Moderate

83 [M - Cl - HCN]⁺ Moderate

Experimental Protocols
Standard protocols for obtaining the spectroscopic data are detailed below. These

methodologies are generally applicable for the analysis of halogenated anilines.
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NMR Spectroscopy
Sample Preparation: A solution of 5-10 mg of 2-chloro-3-fluoroaniline is prepared in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is typically used as an internal standard.

¹H NMR Acquisition: A standard proton NMR spectrum is acquired on a 300 or 400 MHz

spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation

delay, and 16-32 scans.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired on a 75 or 100 MHz

spectrometer. A larger number of scans (e.g., 1024 or more) is typically required to achieve a

good signal-to-noise ratio.

¹⁹F NMR Acquisition: A ¹⁹F NMR spectrum is acquired on a spectrometer equipped with a

fluorine probe, typically at a frequency of 282 or 376 MHz. A common external reference is

CFCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small

amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a

thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid

samples, a drop can be placed between two salt plates. Attenuated Total Reflectance (ATR)

is a common technique that requires minimal sample preparation.

Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over a

range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr

pellet) is first recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in

a volatile solvent such as dichloromethane or ethyl acetate.

GC Conditions:
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Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness) is commonly used.

Injector Temperature: 250 °C.

Oven Program: An initial temperature of 70°C, held for 2 minutes, followed by a ramp of

10°C/min to 280°C, and held for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 40-300.

Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of a compound like 2-chloro-3-
fluoroaniline is depicted in the following diagram.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1293833?utm_src=pdf-body
https://www.benchchem.com/product/b1293833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis Workflow for 2-Chloro-3-fluoroaniline
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Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis and

structural elucidation of 2-chloro-3-fluoroaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1293833?utm_src=pdf-custom-synthesis
https://dev.spectrabase.com/compound/2PLR7w6q8yi
https://www.benchchem.com/product/b1293833#2-chloro-3-fluoroaniline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1293833#2-chloro-3-fluoroaniline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1293833#2-chloro-3-fluoroaniline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1293833#2-chloro-3-fluoroaniline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1293833?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

